- Modulation of phosphoryl transferase activity of glutamine synthetase, World Intellectual Property Organization, , ,

Cas no 961-45-5 (1,3-Dimethyl-8-phenylxanthine)

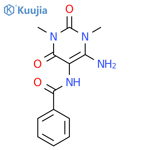

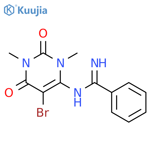

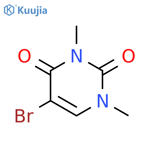

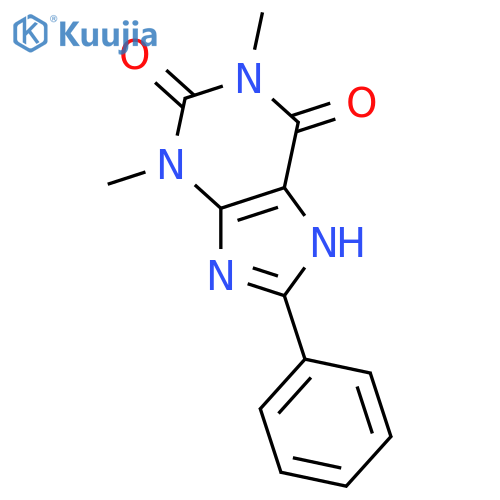

1,3-Dimethyl-8-phenylxanthine structure

Nome do Produto:1,3-Dimethyl-8-phenylxanthine

1,3-Dimethyl-8-phenylxanthine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-phenyl-

- 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione

- 8-PHENYLTHEOPHYLLINE CRYSTALLINE

- 1,3-dimethyl-7-phenylxanthine

- 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,7-dihydro-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,9-dihydro-purine-2,6-dione

- 1,3-Dimethyl-8-phenylxanthine

- 1H-Purine-2,6-dione,2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl

- 8-Phenyltheophylline

- Lopac-P-2278

- Theophylline,8-phenyl

- 1,3-Dimethyl-8-phenylxanthine crystalline

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl- (9CI)

- 3,9-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione (ACI)

- Theophylline, 8-phenyl- (6CI, 7CI, 8CI)

- 1,3-Dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione

- 3,7-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione

- 8-Phenyl-1,3-dimethylxanthine

- 8-PT

- NSC 14127

- CCG-204999

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-(9CI)

- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-

- NCGC00015807-06

- PDSP2_000325

- 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl-

- Theophylline, 8-phenyl-

- VU0254233-3

- STL293634

- PD015130

- AKOS015905559

- Q4644289

- UNII-E6M543P3BL

- HMS3262H16

- NCGC00015807-02

- SDCCGSBI-0050892.P002

- CHEMBL62350

- BDBM82015

- E6M543P3BL

- PDSP2_000320

- BDBM50391224

- SMR000058251

- NSC-14127

- PDSP1_000327

- MFCD00005582

- DTXSID90242119

- Tox21_500917

- NCGC00261602-01

- SR-01000076062-1

- AKOS002153928

- EU-0100917

- DTXCID40164610

- CAS_1922

- 1,3-DIMETHYL-8-PHENYLXANTHINE, CRYSTALLINE

- 1,3-dimethyl-8-phenyl-3,9-dihydro-1h-purine-2,6-dione

- NCGC00015807-04

- NCGC00094228-02

- Lopac0_000917

- MLS000069624

- LP00917

- PDSP1_000322

- NSC14127

- 1,3-dimethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- SR-01000076062

- NSC_1922

- Oprea1_390706

- NCGC00015807-01

- 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-1H-PURINE-2,6-DIONE

- DB-057624

- CS-0044810

- P 2278

- NCGC00094228-01

- NCGC00015807-03

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-

- SCHEMBL516432

- 8-PHENYL THEOPHYLLINE

- 961-45-5

-

- MDL: MFCD00005582

- Inchi: 1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)

- Chave InChI: PJFMAVHETLRJHJ-UHFFFAOYSA-N

- SMILES: O=C1N(C)C(=O)N(C)C2=C1NC(C1C=CC=CC=1)=N2

Propriedades Computadas

- Massa Exacta: 256.09600

- Massa monoisotópica: 256.096

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 1

- Complexidade: 394

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: nothing

- Superfície polar topológica: 69.3A^2

- Contagem de Tautomeros: 4

Propriedades Experimentais

- Cor/Forma: Off white to light yellow crystals

- Densidade: 1.4±0.1 g/cm3

- Ponto de Fusão: >300 °C (lit.)

- Ponto de ebulição: 517.7±42.0 °C at 760 mmHg

- Ponto de Flash: 266.9±27.9 °C

- Índice de Refracção: 1.639

- Solubilidade: H2O: slightly soluble

- PSA: 72.68000

- LogP: 0.62730

- Pressão de vapor: 0.0±1.3 mmHg at 25°C

- Solubilidade: Slightly soluble in water

1,3-Dimethyl-8-phenylxanthine Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: H303+H313+H333

- RTECS:UO8445700

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,3-Dimethyl-8-phenylxanthine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dimethyl-8-phenylxanthine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D480168-10mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 10mg |

$58.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-1g |

8-PHENYLTHEOPHYLLINE |

961-45-5 | 1g |

¥9808.0 | 2021-09-04 | ||

| TRC | D480168-25mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 25mg |

$92.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100 mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100MG |

¥1,053.00 | 2023-07-11 | |

| A2B Chem LLC | AJ23024-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$266.00 | 2024-07-18 | ||

| TRC | D480168-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$ 236.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-100mg |

8-PHENYLTHEOPHYLLINE |

961-45-5 | - | 100mg |

¥2138.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100mg |

¥1053.00 | 2023-09-05 | |

| A2B Chem LLC | AJ23024-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$350.00 | 2024-07-18 | ||

| TRC | D480168-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$ 150.00 | 2023-09-07 |

1,3-Dimethyl-8-phenylxanthine Método de produção

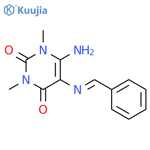

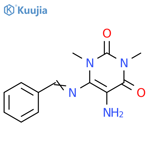

Synthetic Routes 1

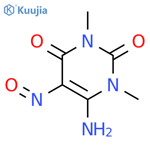

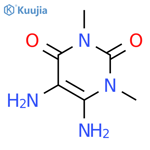

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Triethyl orthoacetate Solvents: Dimethylformamide ; 10 h, reflux

Referência

- Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives, Archiv der Pharmazie (Weinheim, 2007, 340(1), 26-31

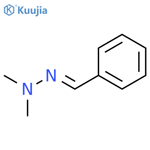

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Dimethylformamide

Referência

- New purine synthesis, Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (17), 1068-9

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 5 min, reflux

Referência

- Synthesis of Purines and Other Fused Imidazoles from Acyclic Amidines and Guanidines, Organic Letters, 2005, 7(9), 1833-1835

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Nitrobenzene

Referência

- Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione, Journal of the Chemical Society, 1977, (20), 2285-8

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Ammonia , Thionyl chloride Solvents: Water

Referência

- Oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride. A convenient synthesis of 8-substituted theophyllines, Chemical & Pharmaceutical Bulletin, 1977, 25(3), 495-7

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: 1,2-Dimethoxyethane ; 5 min, reflux; reflux; 25 min, reflux; reflux → rt

Referência

- Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors, Bioorganic & Medicinal Chemistry, 2010, 18(6), 2081-2088

Synthetic Routes 8

Condições de reacção

1.1 Solvents: Acetonitrile , Water ; rt

1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C

1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C

Referência

- Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivatives, Tetrahedron Letters, 2012, 53(35), 4631-4635

Synthetic Routes 9

Condições de reacção

Referência

- Reactions of 5,6-diamino-1,3-dimethyluracil with chalcone halo derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1992, (7), 947-54

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: tert-Butyl peroxide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 4 h, rt → 90 °C

Referência

- Concise Xanthine Synthesis through a Double-Amidination Reaction of a 6-Chlorouracil with Amidines using Base-Metal Catalysis, ChemSusChem, 2017, 10(3), 624-628

Synthetic Routes 12

Condições de reacção

1.1 Solvents: Dimethylformamide

Referência

- High chemical reactivity of 5-azidouracils and its synthetic application: novel synthesis of 8-substituted 1,3-dimethylxanthine derivatives, Heterocycles, 1997, 46, 547-554

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Copper bromide (CuBr2) Solvents: Toluene ; 36 h, 110 °C

Referência

- Cu-Catalyzed C-H Activation Reaction: One-Pot Direct Synthesis of Xanthine and Uric Acid Derivatives from 5-Bromouracil, Synlett, 2021, 32(17), 1757-1761

1,3-Dimethyl-8-phenylxanthine Raw materials

- N-(5-Bromo-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- 1,3-Dimethyl-6,8-diphenyl-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,9H)-dione

- N-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1,3-dimethyl-6-[(phenylmethyl)amino]-

- 5-Bromo-1,3-dimethyluracil

- 5,6-diamino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O

- benzenecarboximidamide hydrochloride

- 6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione

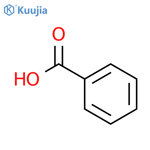

- Benzoic acid

- 5-Amino-1,3-dimethyl-6-[(phenylmethylene)amino]-2,4(1H,3H)-pyrimidinedione

- Benzaldehyde, 2,2-dimethylhydrazone, (1E)-

- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-1,3-dimethyl-

- Benzamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

1,3-Dimethyl-8-phenylxanthine Preparation Products

1,3-Dimethyl-8-phenylxanthine Literatura Relacionada

-

1. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranesKeitaro Senga,Hashime Kanazawa,Sadao Nishigaki J. Chem. Soc. Chem. Commun. 1976 155a

-

2. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformateFumio Yoneda,Masatsugu Higuchi,Shigeru Matsumoto J. Chem. Soc. Perkin Trans. 1 1977 1754

-

3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551

-

Fumio Yoneda,Kazuko Ogiwara,Michiko Kanahori,Sadao Nishigaki J. Chem. Soc. D 1970 1068

-

5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547

961-45-5 (1,3-Dimethyl-8-phenylxanthine) Produtos relacionados

- 75922-48-4(1,3-Diethyl-8-phenylxanthine)

- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 57000-13-2(1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)

- 1706447-08-6(4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid)

- 1522657-26-6(N4-(2-(Pyridin-3-yl)ethyl)pyrimidine-4,6-diamine)

- 1447663-57-1(1H-pyrazole-4-carboximidamide)

- 2171588-04-6(3-ethyl(3-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2227952-62-5(tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate)

- 1396883-51-4(1-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazin-1-yl}-2-phenoxyethan-1-one hydrochloride)

- 1805392-82-8(4-Bromo-2-(difluoromethyl)-5-fluoro-3-hydroxypyridine)

Fornecedores recomendados

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente